Cas no 1702807-29-1 (5-bromo-1-(oxan-2-yl)methyl-1H-1,2,4-triazol-3-amine)

5-Bromo-1-(oxan-2-yl)methyl-1H-1,2,4-triazol-3-amine is a brominated triazole derivative featuring a tetrahydropyranylmethyl substitution at the 1-position. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for further functionalization at the triazole and bromo sites. The presence of the oxan-2-ylmethyl group enhances solubility and stability, making it suitable for synthetic applications. Its amine functionality provides a reactive handle for derivatization, enabling the development of novel heterocyclic compounds. The product is typically utilized as an intermediate in the synthesis of biologically active molecules, including potential pharmaceuticals and crop protection agents. High purity and well-defined characterization ensure reproducibility in research settings.
5-bromo-1-(oxan-2-yl)methyl-1H-1,2,4-triazol-3-amine structure
1702807-29-1 structure
商品名:5-bromo-1-(oxan-2-yl)methyl-1H-1,2,4-triazol-3-amine
CAS番号:1702807-29-1
MF:C8H13BrN4O
メガワット:261.119020223618
CID:5747724
PubChem ID:103098480

5-bromo-1-(oxan-2-yl)methyl-1H-1,2,4-triazol-3-amine 化学的及び物理的性質

名前と識別子

    • 5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
    • EN300-1107459
    • 1702807-29-1
    • 5-bromo-1-(oxan-2-yl)methyl-1H-1,2,4-triazol-3-amine
    • インチ: 1S/C8H13BrN4O/c9-7-11-8(10)12-13(7)5-6-3-1-2-4-14-6/h6H,1-5H2,(H2,10,12)
    • InChIKey: NRQSVRDMBXWODZ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=NC(N)=NN1CC1CCCCO1

計算された属性

  • せいみつぶんしりょう: 260.02727g/mol
  • どういたいしつりょう: 260.02727g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 66Ų

5-bromo-1-(oxan-2-yl)methyl-1H-1,2,4-triazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1107459-0.05g
5-bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
1702807-29-1 95%
0.05g
$948.0 2023-10-27
Enamine
EN300-1107459-2.5g
5-bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
1702807-29-1 95%
2.5g
$2211.0 2023-10-27
Enamine
EN300-1107459-1g
5-bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
1702807-29-1 95%
1g
$1129.0 2023-10-27
Enamine
EN300-1107459-0.1g
5-bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
1702807-29-1 95%
0.1g
$993.0 2023-10-27
Enamine
EN300-1107459-0.25g
5-bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
1702807-29-1 95%
0.25g
$1038.0 2023-10-27
Enamine
EN300-1107459-0.5g
5-bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
1702807-29-1 95%
0.5g
$1084.0 2023-10-27
Enamine
EN300-1107459-5.0g
5-bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
1702807-29-1
5g
$4349.0 2023-06-10
Enamine
EN300-1107459-5g
5-bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
1702807-29-1 95%
5g
$3273.0 2023-10-27
Enamine
EN300-1107459-10g
5-bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
1702807-29-1 95%
10g
$4852.0 2023-10-27
Enamine
EN300-1107459-1.0g
5-bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
1702807-29-1
1g
$1500.0 2023-06-10

5-bromo-1-(oxan-2-yl)methyl-1H-1,2,4-triazol-3-amine 関連文献

5-bromo-1-(oxan-2-yl)methyl-1H-1,2,4-triazol-3-amineに関する追加情報

5-Bromo-1-(oxan-2-yl)methyl-1H-1,2,4-triazol-3-amine (CAS 1702807-29-1): A Versatile Chemical Building Block for Modern Research

In the rapidly evolving field of organic chemistry, 5-bromo-1-(oxan-2-yl)methyl-1H-1,2,4-triazol-3-amine (CAS 1702807-29-1) has emerged as a valuable intermediate with diverse applications in pharmaceutical research, material science, and agrochemical development. This 1,2,4-triazole derivative combines the unique properties of a brominated heterocycle with a tetrahydropyranylmethyl substituent, making it particularly interesting for structure-activity relationship studies.

The molecular structure of 5-bromo-1-(oxan-2-yl)methyl-1H-1,2,4-triazol-3-amine features three key components: a bromine atom at the 5-position, a tetrahydropyranylmethyl group at N1, and a reactive amino group at the 3-position. This combination creates multiple sites for chemical modification, allowing researchers to develop novel compounds with tailored properties. Recent literature indicates growing interest in such functionalized triazole compounds for their potential in drug discovery programs.

One of the most significant applications of CAS 1702807-29-1 lies in medicinal chemistry, where it serves as a precursor for various biologically active molecules. The 1,2,4-triazole core is known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the bromo substituent makes this compound particularly valuable for cross-coupling reactions, a fact that has been highlighted in several recent publications on palladium-catalyzed transformations.

From a synthetic chemistry perspective, 5-bromo-1-(oxan-2-yl)methyl-1H-1,2,4-triazol-3-amine offers several advantages. The tetrahydropyranyl (THP) protecting group provides stability during various chemical transformations while being readily removable under mild acidic conditions. This characteristic makes the compound especially useful for multi-step synthesis, addressing one of the key challenges in modern organic synthesis—the development of robust protecting group strategies.

The growing demand for heterocyclic building blocks in drug discovery has positioned CAS 1702807-29-1 as an important research chemical. Pharmaceutical companies and academic laboratories are increasingly exploring its potential in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. The compound's molecular weight of 261.11 g/mol and moderate lipophilicity make it particularly suitable for lead optimization programs.

Recent advances in synthetic methodology have expanded the utility of brominated triazole derivatives like 5-bromo-1-(oxan-2-yl)methyl-1H-1,2,4-triazol-3-amine. The development of novel C-N coupling reactions and the increasing availability of specialized catalysts have created new opportunities for structural diversification. These innovations align with current trends in fragment-based drug design and combinatorial chemistry approaches.

Quality control and characterization of CAS 1702807-29-1 typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to ensure purity and confirm structural integrity. These analytical protocols are crucial for researchers who require high-quality building blocks for their synthetic projects.

The stability profile of 5-bromo-1-(oxan-2-yl)methyl-1H-1,2,4-triazol-3-amine has been the subject of several stability-indicating studies. Proper storage conditions—typically at low temperatures in inert atmospheres—help maintain the compound's integrity over extended periods. These findings are particularly relevant for pharmaceutical development where compound stability directly impacts research outcomes.

From a commercial perspective, the market for specialized triazole derivatives like CAS 1702807-29-1 has shown steady growth. The compound's versatility and the expanding applications of 1,2,4-triazole scaffolds in various industries have driven demand. Several specialty chemical suppliers now include this compound in their catalogs, reflecting its importance in contemporary chemical research.

Looking forward, 5-bromo-1-(oxan-2-yl)methyl-1H-1,2,4-triazol-3-amine is poised to play an increasingly significant role in chemical research. Its unique structural features and synthetic flexibility position it as a valuable tool for addressing current challenges in medicinal chemistry and materials science. As research into heterocyclic compounds continues to advance, this compound will likely find new applications in emerging scientific fields.

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